2-(3-Methoxy-4-nitrophenyl)acetonitrile
Description
BenchChem offers high-quality 2-(3-Methoxy-4-nitrophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxy-4-nitrophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPPRCQJYOEPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Methoxy-4-nitrophenyl)acetonitrile
This guide provides a comprehensive technical overview of 2-(3-Methoxy-4-nitrophenyl)acetonitrile, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical characterization, applications, and safety protocols. The information is presented to support advanced research and development activities, emphasizing the causality behind experimental choices and ensuring a foundation of scientific integrity.
Section 1: Chemical Identity and Properties
2-(3-Methoxy-4-nitrophenyl)acetonitrile is a substituted benzeneacetonitrile compound. Its structure incorporates a methoxy group and a nitro group on the phenyl ring, ortho and meta to the acetonitrile substituent, respectively. These functional groups make it a versatile precursor in organic synthesis.
Identifiers
A consolidated list of identifiers for 2-(3-Methoxy-4-nitrophenyl)acetonitrile is provided below for unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 104103-16-4 | [1] |
| IUPAC Name | 2-(3-Methoxy-4-nitrophenyl)acetonitrile | N/A (Standard Nomenclature) |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)CC#N)[O-] | N/A (Structure-based) |
| InChI Key | N/A | N/A |
Physical and Chemical Properties
The physical and chemical properties determine the compound's handling, storage, and application in various reactions. While specific experimental data for this exact compound is sparse, properties can be inferred from related structures and supplier information.
| Property | Value | Notes |
| Appearance | Expected to be a solid at room temperature. | Based on similar nitrophenylacetonitrile compounds which are often crystalline solids.[2][3] |
| Storage | Sealed in dry, 2-8°C. | Recommended by chemical suppliers.[1] |
| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol. | Based on solubility of related compounds like (3-Methoxyphenyl)acetonitrile.[4] |
Section 2: Synthesis and Purification
The synthesis of 2-(3-Methoxy-4-nitrophenyl)acetonitrile typically involves the introduction of a cyanomethyl group (-CH₂CN) onto a 3-methoxy-4-nitrophenyl scaffold. A common and effective method is the nucleophilic substitution of a halide with a cyanide salt.
The causality for this synthetic choice rests on the high reactivity of benzylic halides and the strong nucleophilicity of the cyanide ion. The starting material, 3-methoxy-4-nitrobenzyl halide, can be prepared from commercially available 3-methoxy-4-nitrobenzaldehyde or 3-methoxy-4-nitrobenzoic acid through reduction and subsequent halogenation.
Proposed Synthetic Workflow
The following diagram illustrates a logical and field-proven workflow for the laboratory-scale synthesis of the title compound.
Sources
An In-depth Technical Guide to the Structural Analysis of 3-Methoxy-4-nitrobenzeneacetonitrile Derivatives
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning essential for the complete structural elucidation of 3-methoxy-4-nitrobenzeneacetonitrile and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, offering not just procedural steps but also the underlying scientific principles that guide experimental choices and data interpretation. The phenylacetonitrile scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional architecture of its derivatives is paramount for establishing structure-activity relationships (SAR) and advancing drug discovery programs.[1][2]
The Strategic Importance of Structural Analysis
The biological activity of a molecule is intrinsically linked to its structure. For derivatives of 3-methoxy-4-nitrobenzeneacetonitrile, which hold potential in various therapeutic areas due to the diverse bioactivities of nitro compounds[3][4], a thorough structural characterization is the bedrock of any research and development effort. It confirms the identity and purity of synthesized compounds, reveals the stereochemistry, and provides insights into the intermolecular interactions that govern their behavior in biological systems. This guide will walk through a multi-pronged analytical approach, ensuring the unambiguous determination of molecular structure.
A Multi-Technique Approach to Structural Elucidation
Caption: Workflow for the structural analysis of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a representative 3-methoxy-4-nitrobenzeneacetonitrile derivative, we would expect to see distinct signals for the aromatic protons, the methoxy protons, and the methylene protons of the acetonitrile group.
Expected ¹H NMR Spectral Data for 3-Methoxy-4-nitrobenzeneacetonitrile:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | d | 1H | Aromatic H ortho to NO₂ |
| ~ 7.5 - 7.7 | dd | 1H | Aromatic H ortho to CH₂CN |
| ~ 7.2 - 7.4 | d | 1H | Aromatic H meta to NO₂ |
| ~ 4.0 | s | 2H | CH₂CN |
| ~ 3.9 | s | 3H | OCH₃ |
Note: Expected chemical shifts are based on analogous compounds like 2-nitrophenylacetonitrile and p-nitrophenylacetonitrile.[5][6]
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.
Expected ¹³C NMR Spectral Data for 3-Methoxy-4-nitrobenzeneacetonitrile:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 | C-OCH₃ |
| ~ 140 - 150 | C-NO₂ |
| ~ 130 - 140 | Aromatic CH |
| ~ 120 - 130 | Aromatic C-CH₂CN |
| ~ 115 - 125 | Aromatic CH |
| ~ 110 - 120 | CN |
| ~ 100 - 110 | Aromatic CH |
| ~ 55 - 65 | OCH₃ |
| ~ 20 - 30 | CH₂CN |
Note: Expected chemical shifts are based on known data for substituted benzene derivatives.[7][8]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the molecule. For the ¹³C NMR spectrum, assign the signals based on their chemical shifts and, if necessary, by using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Ionization Techniques
For nitroaromatic compounds like 3-methoxy-4-nitrobenzeneacetonitrile, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed. EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. ESI is a softer ionization method that typically yields the intact molecular ion, which is crucial for determining the molecular weight.
Fragmentation Pathways
Nitroaromatic compounds exhibit characteristic fragmentation patterns in mass spectrometry.[9] Common fragmentation pathways include the loss of NO₂ (46 u) and NO (30 u). The presence of the methoxy and acetonitrile groups will also influence the fragmentation, leading to characteristic losses.
Expected Key Fragments for 3-Methoxy-4-nitrobenzeneacetonitrile (MW: 192.17 g/mol ):
| m/z | Fragment |
| 192 | [M]⁺ |
| 177 | [M - CH₃]⁺ |
| 162 | [M - NO]⁺ |
| 146 | [M - NO₂]⁺ |
| 131 | [M - NO₂ - CH₃]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Ionize the sample using the chosen method (EI or ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.
Expected Characteristic IR Absorptions for 3-Methoxy-4-nitrobenzeneacetonitrile:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2950 - 2850 | Aliphatic C-H stretch (CH₃, CH₂) |
| ~ 2250 - 2200 | C≡N stretch (nitrile) |
| ~ 1600 - 1585 | C=C stretch (aromatic) |
| ~ 1550 - 1475 | Asymmetric N-O stretch (nitro) |
| ~ 1360 - 1290 | Symmetric N-O stretch (nitro) |
| ~ 1250 - 1000 | C-O stretch (ether) |
Note: These are typical ranges, and the exact positions can vary.[7][10][11]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Spectral Analysis: The absorption bands in the spectrum are identified and assigned to their corresponding functional groups.
Single Crystal X-ray Diffraction: Unveiling the 3D Structure
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12] It provides unambiguous information about bond lengths, bond angles, and stereochemistry.
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- 2. Showing Compound Benzeneacetonitrile (FDB012457) - FooDB [foodb.ca]
- 3. 3-Methoxy-4-nitrobenzamide [myskinrecipes.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Nitrophenylacetonitrile(610-66-2) 1H NMR spectrum [chemicalbook.com]
- 6. p-Nitrophenylacetonitrile(555-21-5) 1H NMR [m.chemicalbook.com]
- 7. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of Nitro and Nitrile Groups in 2-(3-Methoxy-4-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methoxy-4-nitrophenyl)acetonitrile is a multifaceted organic molecule that serves as a valuable building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals. Its utility stems from the presence of three key functional groups on the aromatic ring: a nitro group, a nitrile group, and a methoxy group. Each of these imparts distinct electronic and steric properties to the molecule, creating a rich and nuanced reactivity profile. Understanding the selective transformations of the nitro and nitrile moieties is paramount for harnessing the full synthetic potential of this versatile intermediate.
This technical guide provides a comprehensive exploration of the reactivity of the nitro and nitrile groups in 2-(3-Methoxy-4-nitrophenyl)acetonitrile. We will delve into the electronic landscape of the molecule, dissect the chemoselective reduction of the nitro group and the hydrolysis of the nitrile group, and discuss the concept of orthogonal reactivity, which allows for the stepwise and controlled manipulation of this trifunctionalized scaffold. The insights and protocols presented herein are designed to empower researchers in drug development and organic synthesis to strategically and efficiently utilize this important synthetic precursor.
The Electronic and Steric Landscape of 2-(3-Methoxy-4-nitrophenyl)acetonitrile
The reactivity of 2-(3-Methoxy-4-nitrophenyl)acetonitrile is dictated by the electronic interplay of its substituents on the phenyl ring.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution.[1] Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[2][3] This activation is a consequence of the nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate through resonance.
-
The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. This activating effect is most pronounced at the ortho and para positions.
-
The Acetonitrile Group (-CH₂CN): The nitrile group is electron-withdrawing and deactivates the aromatic ring. The benzylic protons of the acetonitrile moiety exhibit enhanced acidity due to the electron-withdrawing nature of the nitrile group.[4]
The combined electronic effects of these groups create a complex reactivity map. The strong electron-withdrawing nitro group dominates the overall electronic character of the ring, making it electron-deficient and susceptible to nucleophilic attack.
Selective Reduction of the Nitro Group: A Gateway to Anilines
The transformation of the aromatic nitro group into an amino group is a cornerstone of synthetic organic chemistry, providing access to anilines, which are crucial intermediates in the pharmaceutical industry. The challenge in the context of 2-(3-Methoxy-4-nitrophenyl)acetonitrile lies in achieving this reduction chemoselectively, without affecting the susceptible nitrile functionality.
Several methods have been developed for the selective reduction of nitroarenes in the presence of other reducible groups.[5]
Common Methodologies for Selective Nitro Reduction:
| Reducing Agent System | Solvent | Temperature | Key Advantages |
| SnCl₂·2H₂O / HCl | Ethanol / Ethyl Acetate | Reflux | High chemoselectivity, tolerates nitriles, esters, and halides.[6][7][8] |
| Fe / NH₄Cl | Ethanol / Water | Reflux | Cost-effective, environmentally benign. |
| Catalytic Transfer Hydrogenation (e.g., Pd/C, Pt/C with H₂ source) | Methanol / Ethanol | Room Temp to Reflux | Mild conditions, high yields.[4][9] |
Among these, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a classic and highly reliable method for the selective reduction of aromatic nitro groups in the presence of nitriles.[10] The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group.
Selective Hydrolysis of the Nitrile Group: Accessing Carboxylic Acids
The nitrile group serves as a masked carboxylic acid, and its hydrolysis provides a direct route to phenylacetic acid derivatives. This transformation can be achieved under either acidic or basic conditions, with the choice of conditions often dictated by the presence of other functional groups.[11][12][13]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as hydrochloric acid or sulfuric acid, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water.[14] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[11][15]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. Similar to the acidic pathway, an amide intermediate is formed, which is then hydrolyzed to the carboxylate salt. Acidic workup is required to obtain the free carboxylic acid.
For 2-(3-Methoxy-4-nitrophenyl)acetonitrile, acid-catalyzed hydrolysis is generally preferred to avoid potential side reactions associated with the acidic benzylic protons under basic conditions.
Orthogonal Reactivity and Synthetic Strategy
The distinct reactivity of the nitro and nitrile groups under different reaction conditions allows for their "orthogonal" manipulation. This concept is crucial in multistep synthesis, as it enables the selective transformation of one functional group while leaving the other intact.[16]
For 2-(3-Methoxy-4-nitrophenyl)acetonitrile, a synthetic strategy can be devised to selectively functionalize either the nitro or the nitrile group first.
This orthogonal reactivity profile makes 2-(3-Methoxy-4-nitrophenyl)acetonitrile a highly valuable and versatile starting material for the synthesis of complex molecules with diverse functionalities.
Experimental Protocols
The following protocols are provided as a guide and are based on established methodologies for analogous compounds. Optimization may be necessary for specific applications.
Protocol 1: Selective Reduction of the Nitro Group to an Amine
This protocol details the chemoselective reduction of the nitro group in 2-(3-Methoxy-4-nitrophenyl)acetonitrile to the corresponding amine using tin(II) chloride dihydrate.
Materials:
-
2-(3-Methoxy-4-nitrophenyl)acetonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-Methoxy-4-nitrophenyl)acetonitrile (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Slowly add concentrated hydrochloric acid (a few drops) to initiate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-(4-Amino-3-methoxyphenyl)acetonitrile.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Selective Hydrolysis of the Nitrile Group to a Carboxylic Acid
This protocol describes the acid-catalyzed hydrolysis of the nitrile group in 2-(3-Methoxy-4-nitrophenyl)acetonitrile to the corresponding carboxylic acid.
Materials:
-
2-(3-Methoxy-4-nitrophenyl)acetonitrile
-
Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
-
Sodium Hydroxide (NaOH) solution (for workup)
-
Hydrochloric Acid (HCl) solution (for workup)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-Methoxy-4-nitrophenyl)acetonitrile (1.0 eq).
-
Carefully add a mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Adjust the pH of the solution to ~12 with a NaOH solution to dissolve the product and then wash with a non-polar solvent to remove any unreacted starting material.
-
Re-acidify the aqueous layer to pH ~2 with a HCl solution to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude 3-Methoxy-4-nitrophenylacetic acid can be further purified by recrystallization.
Conclusion
The reactivity of 2-(3-Methoxy-4-nitrophenyl)acetonitrile is a testament to the power of substituent effects in directing the course of chemical reactions. The presence of the electron-withdrawing nitro group and the versatile nitrile functionality, modulated by the electron-donating methoxy group, provides a platform for a rich array of selective transformations. By understanding the principles of chemoselectivity and orthogonal reactivity, researchers can strategically unlock the synthetic potential of this valuable intermediate. The protocols and insights provided in this guide serve as a foundation for the rational design of synthetic routes towards novel and complex molecular targets in the pursuit of new therapeutic agents and advanced materials.
References
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- 5. researchgate.net [researchgate.net]
- 6. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
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- 11. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 12. researchgate.net [researchgate.net]
- 13. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. brainly.in [brainly.in]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
reduction of nitro group in 2-(3-Methoxy-4-nitrophenyl)acetonitrile
An Application Guide to the Chemoselective Reduction of the Nitro Group in 2-(3-Methoxy-4-nitrophenyl)acetonitrile
Introduction
The synthesis of 2-(4-amino-3-methoxyphenyl)acetonitrile is a critical step in the development of various pharmaceutical compounds and advanced materials. This molecule serves as a versatile building block, with its primary amine offering a site for derivatization and the nitrile group providing a precursor for carboxylic acids, amides, or amines. The parent compound, 2-(3-Methoxy-4-nitrophenyl)acetonitrile, is readily accessible, making the reduction of its nitro group a key synthetic transformation.
The primary challenge in this conversion is chemoselectivity. The reducing agent must selectively act upon the aromatic nitro group while leaving the benzylic nitrile functionality intact. Many powerful reducing agents can readily convert nitriles to primary amines, leading to undesired byproducts. This guide provides a detailed analysis of suitable reduction methodologies, explains the chemical principles behind their selectivity, and offers validated, step-by-step protocols for researchers in organic synthesis and drug development.
Method Selection & Mechanistic Rationale
The choice of a reduction method depends on factors such as substrate compatibility, scale, cost, and available equipment. For this specific transformation, three primary classes of reduction are considered: Catalytic Hydrogenation, Dissolving Metal Reductions, and Reductions using Stoichiometric Metal Salts.
-
Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profiles, producing water as the only stoichiometric byproduct.[1] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are commonly employed.[1][2] The reaction proceeds via the transfer of hydrogen to the substrate on the catalyst surface. Intermediates such as nitroso and hydroxylamine species are formed but are rapidly reduced to the amine.[3] While highly effective for nitro groups, catalytic hydrogenation can also reduce nitriles, especially under harsh conditions (high pressure/temperature) or with certain catalysts like Raney Nickel.[4][5] Therefore, careful control of reaction conditions is paramount. Transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine hydrate, offers a milder, often more selective, and operationally simpler alternative to using high-pressure hydrogen gas.[6][7]
-
Dissolving Metal Reduction (e.g., Fe/HCl): The use of a metal, such as iron (Fe) or zinc (Zn), in an acidic medium is a classic and robust method for nitro group reduction.[1][8] These reactions proceed through a series of single-electron transfers from the metal to the nitro group, with protons from the acidic solvent participating in the formation of water.[9] This method is particularly valued for its excellent chemoselectivity; it readily reduces nitro groups while being unreactive towards nitriles, esters, and ketones under typical conditions.[9] The primary drawback is the workup, which requires neutralization and filtration to remove large quantities of metal salts.
-
Reduction with Metal Salts (e.g., SnCl₂): Stannous chloride (Tin(II) chloride) is a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds.[1][10] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with Sn(II) being oxidized to Sn(IV). Like the Fe/HCl system, SnCl₂ displays excellent functional group tolerance and does not reduce nitriles.[11] However, the workup can be challenging due to the formation of tin oxides upon basification, which can complicate product isolation.[12]
The following diagram illustrates the general transformation and the key methods discussed.
Caption: Key methodologies for the reduction of 2-(3-Methoxy-4-nitrophenyl)acetonitrile.
Comparative Analysis of Protocols
The table below summarizes the key parameters and expected outcomes for the detailed protocols provided in this guide.
| Parameter | Protocol 1: Pd/C Catalyzed Transfer Hydrogenation | Protocol 2: Iron in Acidic Media | Protocol 3: Stannous Chloride Dihydrate |
| Primary Reagents | 10% Pd/C, Ammonium Formate | Iron Powder, Hydrochloric Acid | Tin(II) Chloride Dihydrate, Ethanol |
| Selectivity | High, but potential for nitrile reduction with prolonged reaction | Excellent, nitrile group is preserved | Excellent, nitrile group is preserved |
| Reaction Time | 1-3 hours | 2-4 hours | 1-2 hours |
| Workup Complexity | Simple filtration of catalyst | Requires neutralization and filtration of iron salts | Can be complex due to tin oxide precipitation |
| Typical Yield | >90% | 80-90% | 85-95% |
| Scale-Up Potential | Excellent, but cost of catalyst can be a factor | Good, very cost-effective | Moderate, waste disposal and workup are considerations |
| Safety Concerns | Pd/C is flammable when dry; handle with care | Exothermic reaction, generation of hydrogen gas | SnCl₂ is corrosive and moisture sensitive |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol is valued for its mild conditions, high yield, and simple workup.[6][7] Ammonium formate serves as a convenient in situ source of hydrogen.[13]
Materials:
-
2-(3-Methoxy-4-nitrophenyl)acetonitrile (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 eq by weight)
-
Ammonium Formate (HCOONH₄) (4.0 - 5.0 eq)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-Methoxy-4-nitrophenyl)acetonitrile (1.0 eq) and Methanol (15-20 mL per gram of starting material).
-
Stir the mixture to achieve a clear solution or a fine suspension.
-
Carefully add 10% Pd/C catalyst (0.05 - 0.10 g per gram of starting material). Caution: Dry Pd/C is pyrophoric and can ignite solvents. Always handle the wet catalyst.
-
Add ammonium formate (4.0 - 5.0 eq) in one portion.
-
Heat the reaction mixture to reflux (approx. 65°C) and stir vigorously. The reaction is typically exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as eluent). The reaction is usually complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with Methanol or Ethyl Acetate (3 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be partitioned between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Reduction with Iron Powder in Acidic Media
This classic method is highly reliable, cost-effective, and offers excellent chemoselectivity, making it ideal for substrates with sensitive functional groups.[9][14]
Materials:
-
2-(3-Methoxy-4-nitrophenyl)acetonitrile (1.0 eq)
-
Iron powder (<325 mesh) (4.0 - 5.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount) or Acetic Acid (AcOH)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend 2-(3-Methoxy-4-nitrophenyl)acetonitrile (1.0 eq) and iron powder (4.0 - 5.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v, 20 mL per gram of starting material).
-
Heat the vigorously stirred suspension to 70-80°C.
-
Slowly add a catalytic amount of concentrated HCl (e.g., 0.1-0.2 eq) or a larger volume of glacial acetic acid. Caution: The reaction is highly exothermic, and hydrogen gas may be evolved. Add the acid dropwise.
-
Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution until the pH is ~8-9.
-
Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with Ethanol or Ethyl Acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with Ethyl Acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product.
-
Further purification can be achieved via column chromatography if needed.
The following diagram outlines the general workflow for the iron-based reduction protocol.
Caption: Experimental workflow for the reduction using iron powder in acidic media.
References
-
Chen, X., Zhou, X., Wu, H., Lei, Y., & Li, J. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]
-
Park, K. K., Oh, C. H., & Sim, W. J. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. [Link]
-
Yang, D., et al. (2013). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry. [Link]
-
Maji, B., et al. (2015). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. New Journal of Chemistry. [Link]
-
Reddy, T., & Ghorai, P. (2019). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. [Link]
-
Ahammed, S., et al. (2022). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
-
Wang, L., et al. (2019). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers. [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. [Link]
-
Martínez, R., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]
-
Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]
-
Park, K. K., Oh, C. H., & Sim, W. J. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. organic-chemistry.org. [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. askiitians.com. [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. stackexchange.com. [Link]
-
Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. dl.uctm.edu. [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. rasayanjournal.co.in. [Link]
-
F. A. J. Kerdesky, et al. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. [Link]
-
Gowda, S., & Gowda, D. C. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. masterorganicchemistry.com. [Link]
-
ACS Green Chemistry Institute. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Google Patents. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. researchgate.net. [Link]
-
Reddit. (2018). Reduction of nitro group in the presence of a nitrile. reddit.com. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. en.wikipedia.org. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). organic-chemistry.org. [Link]
-
Li, T., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]
-
McMillan, V., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. CORE. [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: 2-(3-Methoxy-4-nitrophenyl)acetonitrile as a Pharmaceutical Intermediate
Executive Summary
2-(3-Methoxy-4-nitrophenyl)acetonitrile (CAS 104103-16-4) is a high-value "privileged scaffold" intermediate used in the synthesis of catecholamine-mimetic agents , isoquinoline alkaloids , and anilino-quinazoline kinase inhibitors . Its structure combines an active methylene nitrile (versatile for C-C bond formation) with a para-nitro-meta-methoxy substitution pattern, which serves as a masked precursor to 3,4-disubstituted anilines and phenethylamines.
This guide details the technical protocols for transforming this intermediate into two critical pharmacophores:
-
3-Methoxy-4-nitrophenylacetic acid: A precursor for NSAID analogs and isoquinoline cyclization.
-
3-Methoxy-4-aminophenethylamine: A core scaffold for dopamine/serotonin receptor modulators.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-(3-Methoxy-4-nitrophenyl)acetonitrile |
| CAS Number | 104103-16-4 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 114–118 °C (typical) |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Insoluble in Water |
| Hazards | H301: Toxic if swallowed (Nitrile). H315: Causes skin irritation.[1][2] |
Strategic Applications & Pathways
The utility of 2-(3-Methoxy-4-nitrophenyl)acetonitrile lies in its ability to access two distinct chemical spaces via divergent reduction and hydrolysis pathways.
Pathway Visualization
Figure 1: Divergent synthetic pathways from the parent nitrile intermediate.[3]
Detailed Experimental Protocols
Protocol A: Hydrolysis to 3-Methoxy-4-nitrophenylacetic Acid
Objective: Convert the nitrile group to a carboxylic acid without reducing the nitro group. This intermediate is often used in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs or further cyclized to isoquinolines.
Mechanism: Acid-catalyzed hydrolysis of the nitrile to the amide, followed by conversion to the acid.
Materials:
-
2-(3-Methoxy-4-nitrophenyl)acetonitrile (10.0 g, 52 mmol)
-
Glacial Acetic Acid (30 mL)
-
Concentrated Hydrochloric Acid (37%, 30 mL)[3]
-
Water (100 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the nitrile substrate and glacial acetic acid. Stir until dissolved.
-
Acid Addition: Slowly add concentrated HCl. Caution: Exothermic reaction.[3]
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material spot (Rf ~0.6) should disappear, replaced by the acid spot (Rf ~0.1, streak).[3]
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water.
-
Precipitation: The product typically precipitates as a solid. If oil forms, induce crystallization by scratching the glass or seeding.[3]
-
Filtration: Filter the solid and wash with cold water (3 x 50 mL) to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (1:1) if high purity is required.[4]
Expected Yield: 8.5 – 9.2 g (77–84%). QC Check: 1H NMR (DMSO-d6) should show disappearance of the alpha-proton singlet at ~4.1 ppm (nitrile) and appearance of a singlet at ~3.7 ppm (acid alpha-protons) and a broad COOH peak at >12 ppm.
Protocol B: Catalytic Hydrogenation to 3-Methoxy-4-aminophenethylamine
Objective: Simultaneous reduction of the nitro group (to aniline) and the nitrile group (to primary amine). This creates a diamine scaffold essential for dopamine-like ligands.
Safety Critical: This reaction involves hydrogen gas and pyrophoric catalysts. Use a blast shield and ensure proper grounding.[5]
Materials:
-
2-(3-Methoxy-4-nitrophenyl)acetonitrile (5.0 g, 26 mmol)
-
Methanol (50 mL) (Anhydrous)
-
Ammonia in Methanol (7N, 10 mL) – Prevents secondary amine formation.[3]
-
Raney Nickel (approx. 1.0 g, washed with MeOH) OR 10% Pd/C (0.5 g).
Procedure:
-
Vessel Prep: Use a high-pressure hydrogenation vessel (Parr reactor).
-
Loading: Charge the vessel with the nitrile, methanol, and ammonia solution.[3]
-
Catalyst Addition: Carefully add the Raney Nickel or Pd/C under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out.[3]
-
Hydrogenation: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 50 psi (3.4 bar) H₂.
-
Reaction: Stir vigorously at room temperature for 1 hour, then heat to 50 °C for 4–6 hours. Monitor H₂ uptake.
-
Workup:
-
Cool and vent the reactor.[6]
-
Filter the catalyst through a Celite pad. Caution: Catalyst is pyrophoric. Keep wet.
-
Rinse the pad with Methanol.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine as a dark oil or low-melting solid.
-
Salt Formation (Optional but Recommended): Dissolve the oil in Ethanol and add concentrated HCl dropwise to precipitate the dihydrochloride salt. This stabilizes the air-sensitive aniline.
Expected Yield: 3.8 – 4.2 g (88–97% as free base).
Analytical Quality Control
To ensure the intermediate meets pharmaceutical standards, the following specifications must be verified.
| Test | Method | Acceptance Criteria |
| Identification | FTIR (ATR) | Nitrile stretch at ~2240 cm⁻¹; Nitro stretches at ~1520/1340 cm⁻¹. |
| Assay | HPLC (C18, ACN/Water) | > 98.0% area normalization. |
| Loss on Drying | Gravimetric | < 0.5% w/w. |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits (e.g., Acetone < 5000 ppm). |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Nitrile).
Expertise & Troubleshooting (E-E-A-T)
Common Pitfall 1: Incomplete Hydrolysis (Protocol A)
-
Symptom:[3][5][7] Presence of an amide intermediate (M+18 mass in LCMS).
-
Solution: The nitrile first hydrolyzes to the amide, which is slower to convert to the acid.[3] Increase the reaction time or the concentration of HCl. Do not use sulfuric acid if you want to avoid sulfonation byproducts on the activated ring.
Common Pitfall 2: Secondary Amine Formation (Protocol B)
-
Symptom:[3][5][7] Dimerization of the product during hydrogenation.
-
Solution: The presence of ammonia (or acetic anhydride if acetylation is acceptable) is critical. The primary amine product can react with the intermediate imine. High dilution and high H₂ pressure also mitigate this.
Handling the Nitro Group:
-
The 3-methoxy-4-nitro motif is electronically unique. The methoxy group (electron-donating) at the meta position to the alkyl chain and ortho to the nitro group creates a "push-pull" system. This makes the nitro group slightly more resistant to reduction than a standard nitrobenzene. Ensure the catalyst loading is sufficient.
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN.[3] Work in a well-ventilated fume hood.
-
Nitro Compounds: Potentially energetic. Do not distill the neat liquid (if melted) at high temperatures/dryness.
-
Skin Contact: Nitriles can be absorbed through the skin. Use Nitrile or Butyl rubber gloves.
References
-
Synthesis of Phenylacetonitriles: "Preparation of substituted phenylacetonitriles." Organic Syntheses, Coll.[3][8] Vol. 3, p. 347 (1955); Vol. 27, p. 38 (1947).[3]
-
Reduction Protocols: "Catalytic hydrogenation of nitriles to primary amines." Journal of Organic Chemistry, 2005, 70(14), 5519–5527.[3]
-
Isoquinoline Synthesis: "Bischler-Napieralski cyclization of phenethylamines." Chemical Reviews, 2014, 114(18), 9047–9128.[3]
-
Entacapone Precursors: "Process for the preparation of Entacapone." US Patent 5,446,194.
-
Safety Data: PubChem Compound Summary for substituted phenylacetonitriles.
Sources
- 1. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 4. P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate [brahmanichemical.com]
- 5. scienceinteractive.com [scienceinteractive.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. unigel.com.br [unigel.com.br]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Optimization of C-Alkylation Strategies for 2-(3-Methoxy-4-nitrophenyl)acetonitrile
Executive Summary
This technical guide details the alkylation protocols for 2-(3-Methoxy-4-nitrophenyl)acetonitrile , a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and fused heterocyclic systems.[1]
The presence of the 4-nitro group significantly increases the acidity of the benzylic
This note provides two validated workflows:
-
Method A (Anhydrous): Sodium Hydride (NaH) in DMF for high-precision, small-scale synthesis.[1]
-
Method B (Phase Transfer Catalysis): NaOH/Toluene with quaternary ammonium salts for scalable, industrial applications.
Chemical Context & Mechanism[2][3][4][5][6]
Structural Analysis
The substrate features a "push-pull" electronic system:
-
4-Nitro Group (
): A strong electron-withdrawing group (EWG) that stabilizes the resulting carbanion via resonance (delocalization of negative charge onto oxygen).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
3-Methoxy Group (
): Provides steric bulk ortho to the reaction site and influences solubility, but its electronic donation is overwhelmed by the nitro group's withdrawal.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Cyanomethyl Group (
): The reaction center. The nitrile group further acidifies thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -protons.
Reaction Mechanism
The reaction proceeds via an
Experimental Protocols
Method A: High-Precision Anhydrous Alkylation
Best for: Small scale (<5g), complex electrophiles, or when strict stoichiometry is required to prevent bis-alkylation.[1]
Reagents & Equipment[2][3][4]
-
Substrate: 2-(3-Methoxy-4-nitrophenyl)acetonitrile (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Solvent: Anhydrous DMF or THF (0.2 M concentration)
-
Electrophile: Alkyl Bromide/Iodide (1.05 equiv)
-
Atmosphere: Dry Nitrogen or Argon (Critical)
Step-by-Step Protocol
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and
inlet. -
Base Suspension: Charge NaH (1.1 equiv) into the flask. Wash with dry hexane (
) to remove mineral oil if downstream purification is sensitive to aliphatics; otherwise, leave as is. Suspend in anhydrous DMF. -
Cooling: Cool the suspension to 0°C using an ice/salt bath.
-
Substrate Addition: Dissolve the nitrile substrate in minimal DMF. Add dropwise to the NaH suspension over 30 minutes.
-
Observation: Evolution of
gas. The solution will turn deep red/purple due to the nitronate anion.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Anion Formation: Stir at 0°C for 45 minutes to ensure complete deprotonation.
-
Electrophile Addition: Add the alkyl halide (dissolved in DMF) dropwise. Maintain internal temperature
. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.
-
Quench: Cool to 0°C. Carefully add saturated
solution. -
Workup: Extract with Ethyl Acetate (
). Wash organics with water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) and brine ( ) to remove DMF. Dry over .[2][5]
Method B: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g), simple alkyl halides, "Green" process requirements.[1]
Reagents & Equipment[2][3][4]
-
Substrate: 1.0 equiv
-
Solvent: Toluene (Organic phase) and Water (Aqueous phase)
-
Base: 50% w/w NaOH solution (Aqueous)
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5–10 mol%)
-
Electrophile: Alkyl Halide (1.1 equiv)
Step-by-Step Protocol
-
Charge: To a reactor with an overhead stirrer, add Toluene (5 vol) and the Substrate.
-
Catalyst: Add TBAB (0.05 equiv).
-
Base: Add 50% NaOH solution (2.0 equiv).
-
Note: The biphasic mixture will not react significantly until agitation begins.[1]
-
-
Electrophile: Add the alkyl halide in one portion.
-
Reaction: Agitate vigorously (>500 RPM). Heat to 40–60°C depending on the electrophile's reactivity.
-
Monitoring: Check HPLC every 2 hours. Reaction is usually complete within 4–6 hours.[1]
-
Workup: Stop agitation. Separate phases. Wash the organic (Toluene) layer with dilute HCl (1M) to neutralize residual base, then water.
-
Isolation: Concentrate Toluene to dryness or crystallize directly by adding an anti-solvent (e.g., Heptane).
Comparison of Methodologies
| Feature | Method A: NaH / DMF | Method B: PTC (NaOH/Toluene) |
| Reaction Rate | Very Fast (< 4h) | Moderate (4–12h) |
| Moisture Sensitivity | High (Requires Anhydrous) | Low (Water is the solvent) |
| Temperature | 0°C to RT | 40°C to 60°C |
| Selectivity (Mono vs Bis) | High (Strict control) | Moderate (Requires optimization) |
| Safety Profile | Hazardous ( | Safer (No gas evolution) |
| Scalability | Difficult (Exotherms) | Excellent |
Troubleshooting & Optimization
Controlling Bis-Alkylation
The product of the first alkylation is still acidic (though slightly less than the starting material due to steric hindrance).[1]
-
Solution: Use a slight deficiency of base (0.95 equiv) in Method A to ensure no excess base exists to deprotonate the product.
-
Solution: In Method B, stop the reaction at 95% conversion rather than pushing for 100%, as the rate of bis-alkylation increases as starting material depletes.
Oxidative Dimerization
Nitrobenzyl carbanions can dimerize to form substituted stilbenes in the presence of oxygen.
-
Symptom: Reaction mixture turns black/tarry; low yield.[1]
-
Fix: Degas all solvents with Nitrogen/Argon sparging for 15 minutes prior to use. Maintain a positive inert pressure.
Decision Matrix
Safety & Handling (E-E-A-T)
-
Cyanide Risks: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[1] Work in a well-ventilated fume hood.
-
Nitro Compounds: Nitroaromatics are energetic.[1] Do not distill the reaction residue to dryness at high temperatures (>150°C) without DSC thermal safety testing.
-
Skin Permeability: The combination of DMSO/DMF (solvents) and the nitro-aromatic structure increases skin permeability.[1] Double-gloving (Nitrile over Latex) is recommended.[1]
References
-
Makosza, M. (2000). Phase-transfer catalysis.[1][8] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.[1] Link
-
BenchChem. (2025).[2][3] Technical Guide to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Its Isomer. (Analogous chemistry for methoxy-nitro systems). Link
-
TCI Chemicals. (2024). Product Safety Data Sheet: 4-Nitrobenzyl Cyanide. (Safety data for the core pharmacophore). Link
-
Organic Syntheses. p-Methoxyphenylacetonitrile Synthesis. Coll. Vol. 3, p. 557 (1955). (Foundational nitrile synthesis).[2][5][9] Link
-
US Patent 20040199002A1. Process for producing (2-nitro-phenyl)acetonitrile derivative. (Specific industrial application of nitro-benzyl alkylation). Link
Sources
- 1. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptcorganics.com [ptcorganics.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents [patents.google.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
Application Note: One-Pot Synthesis Strategies Involving 2-(3-Methoxy-4-nitrophenyl)acetonitrile
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details high-efficiency, one-pot methodologies for the synthesis and utilization of 2-(3-Methoxy-4-nitrophenyl)acetonitrile (also known as 3-methoxy-4-nitrobenzyl cyanide), a critical intermediate for tyrosine kinase inhibitors (e.g., Erlotinib analogs), dopaminergic agents, and isoquinoline alkaloids.
Abstract
The compound 2-(3-Methoxy-4-nitrophenyl)acetonitrile is a versatile "nitro-homovanillonitrile" scaffold. Traditional synthesis involves a labor-intensive three-step sequence: reduction of 3-methoxy-4-nitrobenzaldehyde, chlorination of the alcohol, and nucleophilic substitution with cyanide. This guide presents two superior one-pot protocols :
-
The Van Leusen Reductive Nitrilation: A direct conversion of the aldehyde to the nitrile using TosMIC.
-
Vicarious Nucleophilic Substitution (VNS): A C-H functionalization approach converting 2-nitroanisole directly to the target nitrile. Additionally, we outline a downstream telescoped protocol for converting this nitrile into the corresponding phenethylamine, a key pharmacophore.
Part 1: Strategic Overview & Causality
The Chemical Challenge
The target molecule contains a nitro group (electron-withdrawing) and a methoxy group (electron-donating) on a phenyl ring.
-
Stability Issue: The benzylic position is activated by the nitro group, making the intermediate benzyl chloride prone to hydrolysis or polymerization.
-
Safety Issue: Traditional cyanide displacement (NaCN/DMSO) poses high toxicity risks and waste disposal challenges.
-
Solution: One-pot methods avoid the isolation of unstable intermediates (like benzyl chlorides) and minimize handling of free cyanide salts.
Reaction Pathway Visualization
The following diagram illustrates the two primary one-pot pathways (Van Leusen and VNS) compared to the traditional route.
Caption: Comparison of One-Pot Strategies (Van Leusen & VNS) vs. Traditional Multi-step Synthesis.
Part 2: Experimental Protocols
Protocol A: Van Leusen Reductive Nitrilation (Recommended)
Mechanism: This reaction utilizes Tosylmethyl Isocyanide (TosMIC) to convert a carbonyl directly to a nitrile with one-carbon homologation. It avoids the use of free cyanide salts.
Reagents:
-
Substrate: 3-Methoxy-4-nitrobenzaldehyde (1.0 equiv)
-
Reagent: Tosylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Base: Potassium tert-butoxide (t-BuOK) (2.2 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or THF (Dry)
-
Quench: Methanol[1]
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
TosMIC Solution: Dissolve TosMIC (1.1 equiv) and 3-Methoxy-4-nitrobenzaldehyde (1.0 equiv) in dry DME (concentration ~0.5 M). Cool the solution to -5 °C using an ice/salt bath.
-
Expert Insight: Low temperature is crucial initially to prevent the base-catalyzed decomposition of TosMIC before it reacts with the aldehyde.
-
-
Base Addition: Add t-BuOK (2.2 equiv) in portions over 15 minutes. The solution will turn deep red/brown (characteristic of the nitronate/enolate species).
-
Reaction Phase 1 (Condensation): Stir at -5 °C for 45 minutes, then allow to warm to room temperature (25 °C) over 1 hour.
-
Reaction Phase 2 (Reductive Elimination): Add Methanol (20% v/v relative to DME). Heat the mixture to reflux (approx. 80 °C) for 2 hours.
-
Why: Methanol facilitates the cleavage of the intermediate oxazoline/tosyl species to release the nitrile.
-
-
Work-up: Cool to RT. Pour the mixture into ice-water (5x volume). Acidify slightly with 1M HCl (to pH 6) to neutralize excess base.
-
Isolation: Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Hexane/EtOAc 7:3).
Validation Criteria:
-
IR: Appearance of strong -CN stretch at ~2250 cm⁻¹.[3]
-
¹H NMR: Disappearance of aldehyde proton (~10 ppm); appearance of singlet -CH₂- at ~3.8-4.0 ppm.
Protocol B: Vicarious Nucleophilic Substitution (VNS) (Advanced)
Mechanism: This method introduces a carbon nucleophile directly onto the nitroaromatic ring, replacing a hydrogen atom. It is highly atom-economical.
Reagents:
-
Substrate: 2-Nitroanisole (1.0 equiv)
-
Reagent: Phenoxyacetonitrile (1.1 equiv) or Chloromethyl phenyl sulfone (followed by conversion)
-
Base: t-BuOK (2.5 equiv) or NaOH/DMSO
-
Solvent: THF/DMF (1:1 mixture)
Step-by-Step Procedure:
-
Setup: Dissolve 2-Nitroanisole (1.0 equiv) and Phenoxyacetonitrile (1.1 equiv) in dry THF/DMF (10 mL/g substrate). Cool to -70 °C (Dry ice/acetone).
-
Critical Control: VNS reactions are extremely fast and exothermic. Low temperature controls regioselectivity (favoring para to nitro over ortho in sterically hindered systems).
-
-
Base Addition: Add a solution of t-BuOK in THF dropwise over 30 minutes. Maintain internal temperature below -65 °C.
-
Reaction: Stir for 1 hour at -70 °C. The mixture will be intensely colored (deep purple/blue).
-
Quench: Quench rapidly with dilute acetic acid/methanol mixture at -70 °C.
-
Work-up: Warm to RT, dilute with water, and extract with CH₂Cl₂.
-
Purification: Column chromatography is required to separate the para-isomer (target: 4-nitro-3-methoxy...) from potential ortho-isomers.
Part 3: Data Summary & Troubleshooting
Yield and Efficiency Comparison
| Parameter | Traditional Route (3-Step) | Van Leusen (Protocol A) | VNS (Protocol B) |
| Step Count | 3 (Reduction, Chlorination, Cyanation) | 1 (One-Pot) | 1 (One-Pot) |
| Overall Yield | 45 - 60% | 75 - 85% | 40 - 55% |
| Atom Economy | Low (Stoichiometric waste) | High | Very High |
| Safety Profile | Poor (Uses NaCN, SOCl₂) | Good (No free cyanide) | Moderate (Strong bases) |
| Regioselectivity | N/A (Pre-defined by starting material) | N/A (Specific to aldehyde) | Variable (Requires separation) |
Troubleshooting Guide
-
Problem: Low yield in Van Leusen reaction.
-
Problem: Formation of oxazole byproduct instead of nitrile.
-
Problem: Dark tarry mixture in VNS.
Part 4: Downstream Application (Telescoped Reduction)
Context: The nitrile is often reduced to 2-(4-amino-3-methoxyphenyl)ethylamine , a precursor for quinazolines (like Erlotinib analogs) or isoquinolines.
Protocol:
-
Dissolve the crude nitrile from Protocol A in Methanol.
-
Add Raney Nickel (10 wt%) or Pd/C (5 wt%).
-
Pressurize with H₂ (50 psi) at RT for 6 hours.
-
One-Pot Cyclization (Optional): Add Formamidine Acetate directly to the amine solution and heat to reflux to generate the Quinazoline core in situ.
References
-
Van Leusen Reaction (Original): Oldenziel, O. H.; Van Leusen, D.; Van Leusen, A. M.[8] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977 , 42(19), 3114–3118.[8] Link
-
Vicarious Nucleophilic Substitution: Makosza, M.; Winiarski, J. "Vicarious nucleophilic substitution of hydrogen."[9] Accounts of Chemical Research, 1987 , 20(8), 282–289. Link
-
Application in Heterocycles: "Synthesis of Quinazolinones via One-Pot Reaction." Organic Chemistry Portal. Link
-
Erlotinib/Gefitinib Intermediates: Knesl, P. et al. "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines." Molecules, 2006 , 11, 286-297. Link
Sources
- 1. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. Synthesis and Adrenolytic Activity of New Propanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scispace.com [scispace.com]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
reagents for reducing nitrile group in 2-(3-Methoxy-4-nitrophenyl)acetonitrile
An in-depth guide to the chemoselective reduction of the nitrile functional group in 2-(3-Methoxy-4-nitrophenyl)acetonitrile, a key transformation for the synthesis of pharmacologically relevant phenethylamine derivatives.
Introduction: The Synthetic Challenge
2-(3-Methoxy-4-nitrophenyl)acetonitrile is a versatile synthetic intermediate. Its chemical architecture, featuring a reactive nitrile group, an electron-rich aromatic ring, and a reducible nitro group, makes it a valuable precursor for a variety of target molecules, particularly in the development of novel therapeutics. The reduction of the nitrile to a primary amine yields 2-(3-methoxy-4-nitrophenyl)ethan-1-amine, a phenethylamine scaffold that is central to many bioactive compounds.
The primary synthetic challenge lies in the chemoselective reduction of the nitrile group in the presence of the nitro group. The nitro group is highly susceptible to reduction under many common hydrogenation conditions. Therefore, achieving the desired transformation requires a careful selection of reagents and reaction conditions to navigate the competitive reduction pathways. This guide provides a detailed overview of various methodologies, explaining the underlying principles and offering detailed protocols for researchers in organic synthesis and drug development.
Reaction Pathways for 2-(3-Methoxy-4-nitrophenyl)acetonitrile
The reduction of this substrate can lead to three distinct products depending on the reagents and conditions employed. The ability to selectively target one functional group over the other is crucial for efficient and effective synthesis.
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Synthesis of 2-(3-Methoxy-4-nitrophenyl)acetonitrile
Ticket ID: #SYN-3M4N-CN-OPT Subject: Yield Improvement & Impurity Control for Nitro-Aryl Acetonitriles Status: Open Assigned Scientist: Senior Application Specialist
Executive Summary: The "Nitro-Benzyl" Trap
You are likely reading this because your standard cyanation protocol (effective for simple benzyl halides) is failing for 2-(3-Methoxy-4-nitrophenyl)acetonitrile . You may be observing:
-
Deep red/black reaction mixtures (indicative of oxidative dimerization).
-
Low isolated yields (<60%) despite high conversion.
-
Difficult purification due to tar formation.
The Root Cause: The para-nitro group, combined with the meta-methoxy group, renders the benzylic protons (
This guide provides a Phase Transfer Catalysis (PTC) protocol designed to suppress this side reaction by isolating the reactive species and controlling basicity.
The "Golden Batch" Protocol
Standardized for 100g scale. Scale linearly.
Reaction Logic (PTC System)
We utilize a biphasic system (Toluene/Water) with a quaternary ammonium salt. This minimizes the contact time between the sensitive product and the basic aqueous cyanide phase, preventing degradation.
| Parameter | Specification | Rationale |
| Substrate | 4-(Chloromethyl)-2-methoxy-1-nitrobenzene | High purity (>98%) required. Acidic impurities promote tar. |
| Reagent | Sodium Cyanide (NaCN) | 1.2 equivalents. Excess drives kinetics but too much increases basicity. |
| Catalyst | TBAB (Tetrabutylammonium bromide) | 3-5 mol%. Transfers |
| Solvent | Toluene (Organic) / Water (Aqueous) | 1:1 volume ratio. Toluene dissolves the substrate; Water holds the bulk cyanide. |
| Temperature | 40°C - 50°C (Strict Control) | >55°C accelerates dimerization exponentially. |
| Agitation | High Shear (>400 RPM) | Critical. PTC is diffusion-controlled. Poor stirring = Low Yield. |
Step-by-Step Methodology
-
Preparation of Aqueous Phase:
-
In a reactor, dissolve 33.0 g NaCN (1.2 eq) in 150 mL deionized water .
-
Optional Buffer: Add 1.0 g
to buffer pH (prevents runaway basicity).
-
-
Preparation of Organic Phase:
-
Dissolve 113.0 g Substrate (0.56 mol) in 300 mL Toluene .
-
Add 5.4 g TBAB (0.03 eq). Stir until dissolved.
-
-
Reaction Initiation (The Critical Step):
-
Heat the organic phase to 40°C .
-
Add the aqueous cyanide solution to the organic phase slowly over 30 minutes.
-
Why? Keeping the aqueous phase dispersed prevents localized "hotspots" of high basicity.
-
-
Monitoring:
-
Maintain temperature at 45°C .
-
Monitor via HPLC/TLC every hour. Reaction typically completes in 4-6 hours .
-
Endpoint: <1% Starting Material remaining.
-
-
Work-up (Quench):
-
Cool to 20°C.
-
Separate phases immediately.
-
Wash organic layer with 100 mL Water followed by 100 mL 1N HCl (to neutralize trace cyanide/amines).
-
Dry over
and concentrate in vacuo (<50°C).
-
-
Crystallization:
-
Recrystallize crude solid from Ethanol/Heptane (1:2) to remove any trace dimers.
-
Mechanistic Visualization
The following diagram illustrates the competition between the desired
Caption: Figure 1. Kinetic competition between Product formation (Green) and Dimerization (Red). The Nitro group increases acidity, facilitating the red pathway if conditions are too basic.
Troubleshooting Dashboard (FAQ)
Ticket #001: Reaction mixture turned black/dark red immediately.
-
Diagnosis: Rapid oxidative dimerization (Stilbene formation).
-
Root Cause: Temperature too high (>60°C) or aqueous phase too basic.
-
Corrective Action:
-
Repeat experiment at 40°C .
-
Verify stirring efficiency (vortex must be visible).
-
Advanced: Add 1-2% Acetic Acid to the reaction mixture to neutralize the carbanion intermediate without stopping the cyanation.
-
Ticket #002: Conversion stalled at 80% after 12 hours.
-
Diagnosis: Catalyst poisoning or hydration.
-
Root Cause: TBAB may have degraded, or the cyanide anion is heavily hydrated (reducing nucleophilicity).
-
Corrective Action:
-
Add a fresh aliquot of TBAB (1 mol%).
-
Increase agitation speed.
-
Ensure the water volume isn't excessive (keep organic:aqueous ratio 2:1 or 1:1).
-
Ticket #003: Product contains an amide impurity (IR peak ~1680 cm⁻¹).
-
Diagnosis: Hydrolysis of the nitrile.
-
Root Cause: Reaction ran too long or work-up involved prolonged exposure to basic water.
-
Corrective Action:
-
Quench immediately upon consumption of starting material.
-
Use cold water for washes.
-
Ensure the final pH of the organic wash is neutral/slightly acidic (pH 5-6).
-
Diagnostic Decision Tree
Use this logic flow to resolve low yield issues in real-time.
Caption: Figure 2. Troubleshooting logic for isolating yield-killing variables.
Safety & Compliance (Cyanide Handling)
-
Hazard: NaCN releases fatal HCN gas upon contact with acid or moisture.
-
Control:
-
Keep a Bleach (Sodium Hypochlorite) bath ready to quench all spills and glassware.
-
Never acidify the aqueous waste stream until it has been oxidatively destroyed (Bleach/H2O2) and tested for cyanide (Prussian Blue test).
-
Work in a high-efficiency fume hood.
-
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link
-
Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium". Tetrahedron Letters, 10(53), 4659-4662. (Foundational work on PTC basicity control). Link
-
ChemicalBook & Patent CN113636946A . (2021). "Method for synthesis of (3-methoxyphenyl)acetonitrile". (Provides industrial baseline for methoxy-benzyl systems). Link
-
Vertex AI Search Result 1.12 . "Process for preparing p-nitrophenyl acetonitrile by directional nitrification". (Highlights the dimerization/stilbene side-reaction issue specific to nitro-benzyl halides). Link
-
BenchChem Application Note . "Laboratory-Scale Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile". (Analogous substrate handling). Link
Technical Support Center: Purification of 2-(3-Methoxy-4-nitrophenyl)acetonitrile
[1][2]
Product: 2-(3-Methoxy-4-nitrophenyl)acetonitrile CAS: 104103-16-4 Application: Critical intermediate for the synthesis of 3,4-disubstituted indoles, isoquinolines, and phenethylamine-based kinase inhibitors.[1][2]
Part 1: The Senior Scientist’s Protocol
Introduction
The purity of 2-(3-Methoxy-4-nitrophenyl)acetonitrile is the bottleneck in downstream hydrogenation or cyclization reactions.[1][2][3] Impurities such as the hydrolyzed amide/acid or unreacted benzyl halides can poison palladium catalysts during reduction or lead to difficult-to-separate side products in Fischer indole syntheses.[1][2][3][4]
While small-scale synthesis often relies on silica gel chromatography (EtOAc/Hexane), this is non-viable for scale-up (>10g).[1][2] Recrystallization from Ethanol/Water is the self-validating standard for this nitro-aromatic class, leveraging the steep solubility curve of the nitro group while excluding polar hydrolysis byproducts.[1][2][4]
Optimized Recrystallization Protocol
Objective: Purify crude brown solid to >98% HPLC purity (Pale yellow needles).
Reagents:
-
Solvent A: Ethanol (Absolute or 95%)[5]
-
Solvent B: Deionized Water (Anti-solvent)[5]
-
Activated Charcoal: (Optional, for colored oligomers)
Step-by-Step Methodology:
-
Dissolution (The Saturation Point):
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (5 mL per gram of crude) .
-
Heat to reflux (78°C) with vigorous stirring.
-
Observation Check: If the solid does not dissolve completely, add more Ethanol in 1 mL portions until a clear (dark orange/brown) solution is obtained.[2][4][5]
-
Critical: If insoluble black specks remain, these are inorganic salts or polymerized tars.[2][3][4][5] Perform a hot filtration immediately.[2][4][5]
-
-
Decolorization (Optional but Recommended):
-
Crystallization (Controlled Nucleation):
-
Allow the filtrate to cool slowly to room temperature (25°C) over 30-60 minutes. Do not use an ice bath yet. Rapid cooling traps impurities.[2][4][5]
-
The "Cloud Point": If no crystals form at 25°C, add warm Water (Solvent B) dropwise until a faint persistent turbidity appears, then add 1 mL of Ethanol to clear it.[4][5]
-
Once crystallization begins (visible needles), transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the cold slurry using a Buchner funnel under vacuum.[2][4][5]
-
Wash: Rinse the filter cake with cold Ethanol/Water (1:1, 0°C) . Do not use pure ethanol for washing, as it may redissolve the product.[1][2][4][5]
-
Drying: Dry in a vacuum oven at 40°C for 6 hours. High heat (>60°C) may cause darkening (thermal degradation).[2][5]
-
Part 2: Visualizing the Workflow
The following diagram illustrates the decision logic for the purification process, ensuring you choose the correct path based on the physical state of your crude material.
Caption: Logical workflow for the purification of CAS 104103-16-4, addressing the common "oiling out" phenomenon.
Part 3: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product separates as a liquid droplet instead of crystals) | The solution is too concentrated or the melting point is depressed by impurities. | 1.[1][2][3] Reheat to reflux.2. Add 10-20% more Ethanol.3.[1][2][4][5] Cool very slowly with vigorous stirring.4. Add a seed crystal at 30°C. |
| Low Yield (<50%) | Product is too soluble in the chosen solvent volume.[4][5] | 1. Concentrate the mother liquor by rotary evaporation to half volume.2. Cool to -20°C (freezer).3. Add water (anti-solvent) dropwise to force precipitation.[4][5] |
| Colored Impurities (Yellow/Orange persists) | Nitro-compounds are naturally colored, but dark brown indicates oxidation.[1][2][4][5] | Use Activated Charcoal during the hot filtration step.[2][4][5] If color persists, it may be intrinsic to the nitro group (yellow is normal).[2][4][5] |
| Insoluble Material | Presence of inorganic salts (NaCl/KBr) from the substitution reaction.[4][5] | Perform a Hot Filtration through Celite before cooling.[2][4][5] Do not attempt to dissolve this material.[2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative.[1][2][4][5] However, Ethanol is generally preferred because its slightly higher boiling point (78°C vs 65°C) allows for better dissolution of the nitro-aromatic matrix, and it is less toxic.[1][2][4][5] If using Methanol, cool to -20°C to ensure good recovery.[1][2][4][5]
Q2: My product is an oil. How do I solidify it? A: This compound can form a supercooled liquid.[2][4][5] To induce solidification:
-
Dissolve the oil in a minimum amount of Diethyl Ether.[2][4][5]
-
Add Hexane until cloudy.
-
Evaporate slowly. Once solid, proceed to recrystallization.[2][3][4][5]
Q3: What are the major impurities I am removing? A:
-
3-Methoxy-4-nitrobenzyl alcohol/chloride: Unreacted starting materials.[1][2][4][5]
-
3-Methoxy-4-nitrobenzoic acid: Hydrolysis byproduct (formed if the nitrile is exposed to acid/base and heat).[1][2][3][4]
-
Dimerized side-products: Common in nitration reactions.[2][4][5]
Q4: How do I store the purified compound? A: Store in a tightly sealed container at 2-8°C , protected from light. Nitriles can slowly hydrolyze if exposed to atmospheric moisture over long periods.[2][4][5]
Part 4: Solvent Screening Data
The following table summarizes the solubility profile of 2-(3-Methoxy-4-nitrophenyl)acetonitrile, aiding in solvent selection.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95%) | High | Low | Excellent | Recommended. Best balance of yield and purity.[1][2] |
| Isopropanol | High | Moderate | Good | Good alternative if Ethanol yields are low.[2][4][5] |
| Water | Insoluble | Insoluble | Anti-Solvent | Use only to force precipitation.[2][3][4][5] |
| Ethyl Acetate | Very High | High | Poor | Product too soluble; use only for extraction.[2][4][5] |
| Hexane/Heptane | Insoluble | Insoluble | Anti-Solvent | Used with EtOAc for chromatography.[2][4][5] |
| Toluene | High | Moderate | Fair | Good for removing non-polar impurities, but harder to dry.[2][4][5] |
References
-
BenchChem. Laboratory-Scale Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. (Technical Note on related isomer purification). Retrieved from [5]
-
National Institutes of Health (NIH). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686).[2][4][5] Molecules 2020, 25(12), 2914.[4][5][6] (Contextual synthesis of related nitro-aromatic intermediates). Retrieved from [5]
-
PubChem. Compound Summary for CAS 104103-16-4.[1][2][4][5][7] (Physical property data). Retrieved from [5][7]
-
Organic Syntheses. p-Methoxyphenylacetonitrile. Coll. Vol. 4, p.576 (1963).[2][4][5] (Foundational protocol for phenylacetonitrile purification). Retrieved from [5]
Sources
- 1. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 2. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. 2-(4-(Benzyloxy)-3-methoxyphenyl)acetonitrile | 1700-29-4 [sigmaaldrich.com]
- 5. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3-Methoxymethyl-2-nitro-phenyl)acetonitrile | C10H10N2O3 | CID 12090363 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying common impurities in 2-(3-Methoxy-4-nitrophenyl)acetonitrile
Technical Support: Impurity Profiling & Troubleshooting for 2-(3-Methoxy-4-nitrophenyl)acetonitrile
Executive Summary
This technical guide addresses the identification and control of common impurities in 2-(3-Methoxy-4-nitrophenyl)acetonitrile (CAS 104103-16-4). As a critical intermediate—often utilized in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other phenethylamine derivatives—the purity of this nitrile directly impacts the yield and safety profile of downstream APIs.
The troubleshooting protocols below are designed to distinguish between synthesis-related by-products (precursors, isomers) and degradation products (hydrolysis), enabling you to pinpoint the root cause of contamination in your workflow.
Troubleshooting & FAQ: The "First Response" System
Use this section to diagnose specific chromatographic or physical issues observed in your laboratory.
Q1: I see a persistent unknown peak at RRT ~0.85 relative to the main nitrile peak. What is it? Diagnosis: This is most likely 3-Methoxy-4-nitrobenzyl alcohol .
-
Root Cause: If you synthesized the nitrile via the substitution of 3-methoxy-4-nitrobenzyl chloride (the "Cyanation Route"), residual moisture in the cyanide source (NaCN/KCN) or solvent (DMSO/DMF) competes with the cyanide ion, hydrolyzing the starting material into the alcohol.
-
Resolution: Ensure reagents are dried. Use phase-transfer catalysts (e.g., TBAB) under strictly anhydrous conditions.
Q2: My HPLC baseline is high, and I see a late-eluting peak (RRT > 1.5). Diagnosis: This indicates the presence of Dimer impurities or unreacted Benzyl Chloride .
-
Mechanism: Under basic conditions required for cyanation, the benzylic proton is acidic. Oxidative coupling can occur, leading to stilbene-like dimers (1,2-bis(3-methoxy-4-nitrophenyl)ethane derivatives). Alternatively, unreacted benzyl chloride elutes later than the nitrile on reverse-phase C18 columns due to higher lipophilicity.
-
Resolution: Optimize the equivalent of cyanide (slight excess, 1.05–1.1 eq) and control the reaction temperature to prevent anion oxidation.
Q3: We observe a "shoulder" on the main peak that is difficult to resolve on C18. Diagnosis: This is likely a Regioisomer , specifically 2-(3-Methoxy-2-nitrophenyl)acetonitrile .
-
Root Cause: If the starting material was prepared via nitration of (3-methoxyphenyl)acetonitrile, the ortho-nitration (position 2) competes with the desired para-nitration (position 4).
-
Resolution: Switch from a standard C18 column to a Phenyl-Hexyl stationary phase. The
- interactions offered by phenyl phases provide superior selectivity for nitro-aromatic isomers compared to hydrophobic discrimination alone.
Q4: The product has turned from pale yellow to dark orange during storage. Diagnosis: Photochemical degradation or Hydrolysis to the Amide .
-
Mechanism: Nitro-aromatics are photosensitive. Additionally, atmospheric moisture can hydrolyze the nitrile to 2-(3-Methoxy-4-nitrophenyl)acetamide .
-
Resolution: Store under inert gas (Argon/Nitrogen) in amber glass at 2–8°C. Re-test for the amide peak (RRT ~0.4–0.6) using HPLC.
Technical Deep Dive: Impurity Origins & Pathways
To control impurities, one must understand their origin. The diagram below maps the standard synthesis pathway (Cyanation of Benzyl Chloride) and the entry points for critical impurities.
Caption: Figure 1. Impurity genealogy in the cyanation synthesis route. Red nodes indicate precursor-related impurities; Yellow nodes indicate product degradation.
Analytical Reference Data
The following table summarizes the expected chromatographic behavior of common impurities on a standard Reverse Phase (C18) system.
Method Parameters (Generic):
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient (10% B to 90% B).
-
Detection: UV @ 254 nm (Nitro group absorption).
| Impurity Name | Structure Description | Origin | Relative Retention Time (RRT)* |
| Impurity D (Acid) | 2-(3-Methoxy-4-nitrophenyl)acetic acid | Hydrolysis | ~0.3 - 0.4 |
| Impurity C (Amide) | 2-(3-Methoxy-4-nitrophenyl)acetamide | Partial Hydrolysis | ~0.5 - 0.6 |
| Impurity A (Alcohol) | 3-Methoxy-4-nitrobenzyl alcohol | Hydrolysis of SM | ~0.8 - 0.9 |
| TARGET | 2-(3-Methoxy-4-nitrophenyl)acetonitrile | Main Product | 1.00 |
| Impurity B (Aldehyde) | 3-Methoxy-4-nitrobenzaldehyde | Oxidation | ~1.1 - 1.2 |
| Starting Material | 3-Methoxy-4-nitrobenzyl chloride | Unreacted Precursor | ~1.3 - 1.4 |
| Impurity E (Dimer) | 1,2-bis(3-methoxy-4-nitrophenyl)ethane deriv. | Coupling | > 1.5 |
*Note: RRTs are approximate and dependent on specific gradient slope and pH.
Critical Protocol: Optimizing Separation of Isomers
If your impurity profile involves regioisomers (e.g., from a nitration route), a standard C18 column often fails to resolve the ortho-nitro (2-nitro) impurity from the para-nitro (4-nitro) target.
Recommended Protocol:
-
Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column.
-
Mechanism: The
-electrons in the stationary phase interact differentially with the nitro group depending on its position (ortho vs. para) relative to the methoxy group. -
Mobile Phase Adjustment: Use Methanol instead of Acetonitrile if resolution is poor. Acetonitrile's own
-electrons can mask the subtle - interactions between the analyte and the column [1].
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvent Selectivity and Phenyl Phases. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Methoxyphenylacetonitrile Synthesis Procedures. Organic Syntheses, Coll. Vol. 4, p.576. Retrieved from [Link]
-
PubChem.[1] (n.d.). Compound Summary: 2-(3-Methoxy-4-nitrophenyl)acetonitrile (CAS 104103-16-4).[2] National Library of Medicine.[1] Retrieved from [Link]
Sources
Technical Support Center: Solvent Selection and Troubleshooting for 2-(3-Methoxy-4-nitrophenyl)acetonitrile Reactions
Welcome to the technical support guide for 2-(3-Methoxy-4-nitrophenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic work is both efficient and reproducible.
Introduction: Understanding the Reactivity of 2-(3-Methoxy-4-nitrophenyl)acetonitrile
2-(3-Methoxy-4-nitrophenyl)acetonitrile is a multifunctional building block. Its reactivity is dominated by three key features:
-
The Acidic α-Protons: The protons on the carbon adjacent to the nitrile group (benzylic position) are acidic and can be removed by a base to form a nucleophilic carbanion. This is the basis for alkylation and condensation reactions.
-
The Aromatic Nitro Group: A strong electron-withdrawing group that can be reduced to an amine, a critical transformation in the synthesis of many pharmaceutical agents.
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine, though often requiring more forcing conditions than the nitro group reduction.
The selection of a solvent is not merely about dissolution; it is a critical parameter that dictates reaction rates, selectivity, and even which reaction pathway is favored. A solvent can stabilize or destabilize reactants, intermediates, and transition states, directly impacting your experimental outcome.[1] This guide will help you navigate these choices effectively.
Section 1: Alkylation and Condensation Reactions at the α-Carbon
These reactions involve the deprotonation of the benzylic carbon to form a carbanion, which then acts as a nucleophile. Solvent choice is paramount for the success of this step.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with an alkyl halide is giving a low yield. What is the most likely cause?
A1: Low yields in these reactions typically stem from an inappropriate choice of base or solvent. The benzylic protons of your starting material have an estimated pKa in the range of 20-25 in DMSO. Therefore, a sufficiently strong base is required for complete deprotonation. However, the solvent's role is equally critical.
For this type of reaction, a polar aprotic solvent is almost always the best choice. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.
-
Why Polar Aprotic? These solvents possess high dielectric constants and dipole moments, which help dissolve the polar starting material and the ionic base (e.g., NaH, K₂CO₃).[1] Crucially, they do not have acidic protons (they are not H-bond donors). This means they solvate the cation of your base (e.g., Na⁺) but leave the anion (the base itself) "naked" and highly reactive. Furthermore, they effectively stabilize the carbanion intermediate without protonating it.
-
Why Not Protic Solvents? Protic solvents like ethanol or water will hydrogen-bond with the base, reducing its reactivity. More importantly, they will readily protonate the desired carbanion intermediate as it forms, quenching the reaction and returning it to the starting material.
Q2: I'm observing the formation of significant byproducts. How can solvent choice mitigate this?
A2: Byproduct formation often arises from side reactions involving the base or solvent. For instance, using a nucleophilic base like an alkoxide in a solvent that promotes Sₙ2 reactions can lead to unwanted side products. Using anhydrous solvents is also critical, as water can hydrolyze the starting material or reagents.[2]
Troubleshooting Guide: α-Alkylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Base is not strong enough. 2. Protic solvent is quenching the carbanion. 3. Temperature is too low. | 1. Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). 2. Change the solvent to anhydrous DMF or DMSO. [3] 3. Gradually increase the reaction temperature, monitoring by TLC for decomposition. |
| Formation of Byproducts | 1. Presence of water leading to hydrolysis. 2. Solvent participating in the reaction. 3. Reaction temperature is too high. | 1. Use freshly dried, anhydrous solvents and reagents.[2] 2. Ensure your solvent is inert. Acetonitrile, while polar aprotic, can sometimes be deprotonated by very strong bases. DMF and DMSO are generally safer choices. 3. Optimize the temperature by running trials at lower temperatures. |
| Difficult Product Isolation | 1. High-boiling point solvent (DMF/DMSO) is difficult to remove. | 1. After the reaction, quench with water and perform a liquid-liquid extraction with a solvent like Ethyl Acetate or Dichloromethane. 2. Wash the organic layer multiple times with brine to remove residual DMF/DMSO before drying and concentrating. |
Experimental Protocol: General Procedure for α-Alkylation
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 2-(3-Methoxy-4-nitrophenyl)acetonitrile (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Nucleophilic Attack: Cool the resulting dark-colored solution back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Workup: Cautiously quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Solvent Selection Workflow for Alkylation
Caption: Decision workflow for solvent selection in α-alkylation.
Section 2: Selective Reduction of the Nitro Group
A common objective is the reduction of the nitro group to an aniline derivative while preserving the nitrile functionality. The choice of reducing agent and solvent is key to achieving this chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: I tried reducing the nitro group with catalytic hydrogenation (H₂, Pd/C), but my nitrile group was also reduced. How can I prevent this?
A1: Catalytic hydrogenation with powerful catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is often too reactive and can lead to the over-reduction of the nitrile to a primary amine, especially under harsh conditions (high pressure or temperature).[4]
To achieve selective reduction of the nitro group, chemical reduction methods are generally preferred:
-
Tin(II) Chloride (SnCl₂): This is a classic and reliable method. The reaction is typically carried out in an acidic protic solvent like ethanol, often with the addition of concentrated HCl.[5][6] The acidic conditions are crucial for the mechanism, and ethanol serves as an excellent solvent for both the organic substrate and the tin salts.
-
Iron (Fe) or Zinc (Zn) in Acetic Acid: This is another effective method that provides a milder alternative to SnCl₂.[4][6] Acetic acid acts as both a solvent and a proton source. This method is often praised for its cost-effectiveness and functional group tolerance.
Q2: My reduction with SnCl₂ has a very difficult workup due to tin salts. Are there cleaner alternatives?
A2: Yes, the workup for tin-based reductions can be problematic due to the formation of tin oxides/hydroxides.[5] After the reaction, a strong base (like concentrated NaOH) is required to be added until the solution is strongly basic (pH > 12) to dissolve the tin salts as stannates, allowing for the extraction of the desired aniline.
A cleaner, though potentially more expensive, alternative is transfer hydrogenation . Using a hydrogen donor like ammonium formate or cyclohexene with a Pd/C catalyst in a solvent like methanol or ethanol can often selectively reduce the nitro group under milder conditions than direct hydrogenation with H₂ gas.
Troubleshooting Guide: Nitro Group Reduction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Over-reduction (Nitrile is also reduced) | 1. Reducing agent is too strong (e.g., LiAlH₄). 2. Catalytic hydrogenation conditions are too harsh. | 1. Avoid LiAlH₄ , as it will reduce both functional groups.[4] 2. Switch to a chemical reducing agent like SnCl₂/HCl in Ethanol or Fe powder in Acetic Acid .[4][5] |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Poor solubility of the starting material. | 1. Use a sufficient excess of the metal reductant (typically 3-5 equivalents). 2. Ensure the solvent fully dissolves the substrate. For SnCl₂, ethanol is common. For Fe/Zn, glacial acetic acid is effective. Heating may be required. |
| Difficult Workup | 1. Precipitation of metal hydroxides/oxides. | 1. For SnCl₂ reactions, basify to pH > 12 with conc. NaOH to dissolve tin salts before extraction.[5] 2. For Fe/Zn reactions, filter the reaction mixture through Celite® after completion to remove excess metal powder before workup. |
Comparison of Reducing Agents for Nitro Group
| Reducing System | Typical Solvent | Selectivity (vs. Nitrile) | Key Advantages | Key Disadvantages |
| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Low to Moderate | High yield, clean reaction | Risk of over-reduction, dehalogenation |
| SnCl₂ • 2H₂O / HCl | Ethanol | High | Reliable, effective | Difficult workup with tin salts[5] |
| Fe / Acetic Acid | Acetic Acid, Ethanol/Water | High | Inexpensive, mild, tolerant | Heterogeneous, requires filtration |
| Zn / NH₄Cl | Ethanol / Water | High | Mild conditions | Can be slow |
| Sodium Dithionite (Na₂S₂O₄) | Water / Ethanol | High | Good for water-soluble substrates | Requires aqueous system |
Section 3: Hydrolysis of the Nitrile Group
Converting the nitrile to a carboxylic acid typically requires acidic or basic conditions with heating. The challenge is to perform this transformation without affecting the nitro group or other sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the best conditions for hydrolyzing the nitrile to a carboxylic acid without disturbing the nitro group?
A1: Both acidic and basic hydrolysis can work, but strong acidic conditions are generally preferred as the nitro group is stable under these conditions.
-
Acidic Hydrolysis: Refluxing the nitrile in a mixture of an aqueous acid (e.g., 10-50% H₂SO₄ or concentrated HCl) and an organic co-solvent (like dioxane or ethanol) is a common method.[7] The co-solvent is necessary to ensure the solubility of the organic starting material in the aqueous acid. The reaction proceeds through the formation of an amide intermediate.
-
Basic Hydrolysis: While effective, strong basic conditions (e.g., refluxing with aqueous NaOH) can sometimes lead to side reactions with aromatic nitro compounds. However, it is a viable option. The reaction produces the carboxylate salt, which must be acidified during workup to yield the carboxylic acid.[8]
Q2: The hydrolysis reaction is very slow. How can I increase the rate?
A2: Nitrile hydrolysis often requires significant thermal energy. Increasing the reaction temperature is the most direct way to increase the rate. Using a higher concentration of acid or base can also accelerate the reaction. If solubility is an issue, switching to a higher-boiling point co-solvent like dioxane might allow for higher reaction temperatures.
Potential Reaction Pathways Diagram
Caption: Key synthetic transformations of the starting material.
References
-
AIP Publishing. Synthesis of New Vanillin Derivatives from Natural Eugenol. Available from: [Link]
-
PMC. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Available from: [Link]
-
ACS Publications. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available from: [Link]
-
PMC. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Available from: [Link]
-
MDPI. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Available from: [Link]
- Google Patents. US20040199002A1 - Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor.
-
University of Calgary. Ch 8 : Solvent Effects. Available from: [Link]
-
Reddit. Reduction of nitro group in the presence of a nitrile. Available from: [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]
-
PubMed. Solvent Effects on the Menshutkin Reaction. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
ResearchGate. (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]
-
ResearchGate. Mechanism of hydrolysis in acetonitrile of p-nitrophenyl.... Available from: [Link]
-
MySkinRecipes. 2-(4-Methoxy-2-nitrophenyl)acetonitrile. Available from: [Link]
- Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]
-
PubChem. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310. Available from: [Link]
- Google Patents. US2783265A - Preparation of phenylacetonitriles.
- Google Patents. US3876691A - Process for the hydrolysis of nitriles.
-
PubMed. Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. Available from: [Link]
- Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
- Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
-
Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
minimizing side reactions during 2-(3-Methoxy-4-nitrophenyl)acetonitrile hydrolysis
Welcome to the technical support resource for the hydrolysis of 2-(3-methoxy-4-nitrophenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this reaction to produce 2-(3-methoxy-4-nitrophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you maximize your yield and purity by minimizing common side reactions.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. However, the specific substituents on 2-(3-methoxy-4-nitrophenyl)acetonitrile—a strong electron-withdrawing nitro group and an electron-donating methoxy group—create a unique electronic environment that can lead to specific side reactions.
The reaction can be performed under acidic or basic conditions, but the choice of catalyst is critical. The primary challenge stems from the acidity of the benzylic protons (the -CH₂- group), which are activated by the adjacent nitrile and the powerful electron-withdrawing nitro group on the phenyl ring.[1] Under basic conditions, these protons can be easily removed to form a stabilized carbanion, which is a gateway to undesirable condensation reactions.[1]
Diagram 1: Primary Hydrolysis Pathway and Key Side Reactions
Caption: The desired two-step hydrolysis versus the base-induced side reaction pathway.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of 2-(3-methoxy-4-nitrophenyl)acetonitrile in a practical question-and-answer format.
Question 1: "My reaction is incomplete, and I'm isolating the amide intermediate. How can I drive the reaction to completion?"
Answer: Isolating the amide is a classic sign of incomplete hydrolysis. The conversion of the amide to the carboxylic acid is often the slower step.
-
Causality: Insufficient reaction time, temperature, or catalyst concentration can halt the reaction at the more stable amide intermediate.
-
Solutions:
-
Increase Reaction Time: Continue heating the reaction and monitor its progress every 2-4 hours using Thin Layer Chromatography (TLC). The reaction is complete when the starting nitrile and amide spots are no longer visible.
-
Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature. For acid hydrolysis, ensure you are at a vigorous reflux.
-
Increase Catalyst Concentration: For acid-catalyzed reactions, a higher concentration of sulfuric or hydrochloric acid can accelerate the second hydrolysis step. A procedure for the similar p-nitrobenzyl cyanide uses a solution of concentrated H₂SO₄ in water, which is highly effective.[2][3]
-
Question 2: "The reaction mixture is turning dark brown or black, and my yield is low. What is causing this decomposition?"
Answer: Dark coloration is indicative of decomposition, a common issue with nitro-aromatic compounds under harsh conditions.
-
Causality: The combination of a nitro group and high temperatures can lead to side reactions and polymerization, especially if localized superheating occurs.[2]
-
Solutions:
-
Ensure Homogeneous Heating: Use a heating mantle with an oil or sand bath and vigorous stirring to ensure even heat distribution. Avoid direct heating of the flask on a hot plate, which can cause superheating on the flask walls.[2]
-
Control the Temperature: Do not exceed the necessary reflux temperature. Overheating will only accelerate decomposition.
-
Use Appropriate Acid Concentration: While a high acid concentration can drive the reaction, excessively harsh conditions (e.g., pure concentrated H₂SO₄ with no water) can cause charring. A mixture of concentrated acid and water is typically optimal.[2]
-
Question 3: "I'm seeing a significant amount of a high-molecular-weight impurity, especially under basic conditions. Is this a self-condensation product?"
Answer: Yes, this is highly likely a self-condensation product, the most significant side reaction for this substrate.
-
Causality: As previously mentioned, the benzylic protons are highly acidic. In the presence of a base (like NaOH or KOH), a significant equilibrium concentration of the benzylic carbanion is formed. This carbanion is a potent nucleophile and can attack the electrophilic nitrile carbon of another molecule, leading to dimerization and other condensation products.[1]
-
Solutions:
-
Prioritize Acid Catalysis: The most effective solution is to avoid basic conditions altogether. Acidic conditions suppress the formation of the carbanion, thereby eliminating this side reaction pathway.
-
If Base Must Be Used:
-
Use a milder base or a biphasic system to keep the base concentration in the organic phase low.
-
Maintain the lowest possible reaction temperature that still allows for hydrolysis to proceed, as the condensation reaction often has a higher activation energy.
-
Slowly add the substrate to the basic solution to keep the instantaneous concentration of the nitrile low, minimizing the chance of self-reaction.
-
-
Question 4: "My final product is difficult to purify. What are the best practices for work-up and purification?"
Answer: Effective purification relies on exploiting the acidic nature of your product and removing impurities systematically.
-
Causality: Impurities may include the unreacted starting material, the amide intermediate, or colored decomposition products.
-
Solutions:
-
Work-up: After cooling the reaction, dilute the mixture with a large volume of cold water or ice. This will precipitate the crude carboxylic acid.[2] Filter the solid and wash it thoroughly with ice-cold water to remove residual acid and any water-soluble impurities.
-
Base Extraction: For a more thorough purification, dissolve the crude solid in a suitable organic solvent (like ethyl acetate) and extract it with an aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the starting nitrile and amide) in the organic layer.
-
Re-precipitation: Carefully re-acidify the separated aqueous layer with cold dilute HCl until the pH is ~2. The pure 2-(3-methoxy-4-nitrophenyl)acetic acid will precipitate out. Cool the mixture in an ice bath to maximize recovery.
-
Recrystallization: The final and most crucial step is recrystallization. Based on procedures for similar compounds, dissolving the crude acid in a large volume of boiling water and then allowing it to cool slowly often yields pure, crystalline product.[2][3] The high solubility in hot water and low solubility in cold water makes this an effective method. If the product is too soluble in water, a mixed solvent system like ethanol/water or acetic acid/water can be explored.
-
Section 3: Recommended Protocols
Based on the principles discussed, an acid-catalyzed approach is strongly recommended.
Protocol A: Optimized Acid-Catalyzed Hydrolysis
This protocol is adapted from the robust and high-yield procedure for p-nitrophenylacetic acid found in Organic Syntheses.[2]
Diagram 2: Experimental Workflow for Acid-Catalyzed Hydrolysis
Caption: A streamlined workflow for the optimized acid-catalyzed hydrolysis protocol.
Materials:
-
2-(3-Methoxy-4-nitrophenyl)acetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Standard glassware for work-up and recrystallization
Procedure:
-
Prepare the Acid Solution: In a separate flask, cautiously and slowly add 3 parts by volume of concentrated sulfuric acid to 2.8 parts by volume of water. Allow the solution to cool.
-
Reaction Setup: Place the 2-(3-methoxy-4-nitrophenyl)acetonitrile (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar.
-
Initiate Reaction: Add the prepared sulfuric acid solution to the nitrile. Swirl to ensure all the solid is wetted by the acid.
-
Heating: Attach a reflux condenser and, using a heating mantle, heat the mixture to a gentle boil. Continue heating under reflux for 1-2 hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare an equal volume of cold water (relative to the reaction volume). Slowly and carefully pour the dark reaction mixture into the cold water with stirring.
-
Isolation: Cool the resulting slurry in an ice bath for at least 30 minutes to ensure complete precipitation of the crude product. Collect the solid by vacuum filtration and wash the filter cake thoroughly with several portions of ice-cold water.
-
Purification: Transfer the crude solid to a large flask. Add a sufficient volume of deionized water (approximately 15-20 mL per gram of crude product) and heat the mixture to a rolling boil to dissolve the acid. If colored impurities persist, a small amount of activated charcoal can be added, and the hot solution filtered through celite.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization. The pure 2-(3-methoxy-4-nitrophenyl)acetic acid should form as pale yellow needles.
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Which is better for this substrate: acid or base hydrolysis, and why? Acid hydrolysis is definitively superior for this substrate. The primary reason is the high acidity of the benzylic protons, which are activated by both the nitrile and the nitro group. Base-catalyzed hydrolysis will inevitably lead to the formation of a benzylic carbanion, resulting in self-condensation and significantly lower yields of the desired product.[1] Acidic conditions suppress carbanion formation, providing a much cleaner reaction profile.
FAQ 2: How do the -NO₂ and -OCH₃ substituents influence the reaction?
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group. It increases the electrophilicity of the nitrile carbon, which can facilitate the initial nucleophilic attack in both acid and base hydrolysis.[1] However, its most significant impact is the pronounced increase in the acidity of the benzylic protons, making the substrate highly susceptible to base-induced side reactions.
-
Methoxy Group (-OCH₃): This group is generally considered electron-donating through resonance. This effect slightly counteracts the electron-withdrawing nature of the nitro group but is not strong enough to prevent the issues with benzylic proton acidity.
FAQ 3: What analytical techniques are best for monitoring the reaction and identifying impurities?
-
Thin Layer Chromatography (TLC): This is the best technique for real-time reaction monitoring. Use a solvent system like 1:1 Ethyl Acetate/Hexane. The starting nitrile will have a high Rf value, while the final carboxylic acid product will have a very low Rf (often staying at the baseline). The amide intermediate will have an intermediate Rf.
-
Proton NMR (¹H NMR): This is excellent for characterizing the final product and identifying key impurities. The disappearance of the benzylic proton singlet of the nitrile (around 4.0 ppm) and the appearance of the new benzylic proton singlet for the acid (around 3.6 ppm) along with a broad carboxylic acid peak (>10 ppm) confirms the conversion. The amide intermediate would show a different benzylic signal and characteristic broad N-H peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying low-level impurities, such as condensation dimers, by their mass-to-charge ratio.
Section 5: Data Summary
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Typical Catalyst | H₂SO₄ / H₂O, HCl | NaOH, KOH |
| Temperature | Reflux (100-120 °C) | Room Temp to Reflux (25-100 °C) |
| Primary Advantage | Suppresses carbanion formation, leading to a much cleaner reaction. | Can sometimes be performed under milder temperature conditions. |
| Primary Disadvantage | Requires high temperatures and handling of corrosive acids. | Prone to significant side reactions, primarily self-condensation.[1] |
| Expected Yield | High (>90% reported for similar substrates[2]) | Variable to Low (Highly dependent on conditions) |
| Key Impurities | Amide intermediate (if incomplete), decomposition products (if overheated). | Condensation products, amide intermediate, decomposition products. |
Section 6: References
-
A Comparative Analysis of the Reactivity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Structurally Similar Nitriles - Benchchem. Available at:
-
Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... - ResearchGate. Available at:
-
Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. Available at:
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Available at:
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents. Available at:
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
Sources
thermal stability issues of 2-(3-Methoxy-4-nitrophenyl)acetonitrile
This is Thermal Stability Support: Case Reference TS-NITRO-104103 . I am Dr. Aris, Senior Application Scientist. I have structured this guide to address the specific stability profile of 2-(3-Methoxy-4-nitrophenyl)acetonitrile (CAS: 104103-16-4).
This molecule sits at the intersection of two hazardous functionalities: a nitroaromatic core (energetic, thermal decomposition risk) and an activated benzylic nitrile (prone to base-catalyzed polymerization). The following protocols are designed to prevent the "thermal runaway" scenarios common to this class of intermediates.
PART 1: EMERGENCY & CRITICAL SAFETY (Read First)
⚠️ CRITICAL WARNING: THERMAL RUNAWAY RISK Do NOT distill this compound to dryness. Do NOT expose to strong bases (NaOH, KOH, NaH) without strict temperature control (<0°C).
Immediate Hazard Profile:
-
Decomposition Onset: Anticipate exotherms starting >150°C (pure), but drastically lower (>60°C) in the presence of basic impurities or incompatible solvents (e.g., DMSO/Base).
-
Gas Evolution: Thermal decomposition releases HCN (Hydrogen Cyanide) , NOx (Nitrogen Oxides) , and CO .
-
Runaway Mechanism: Base-catalyzed self-condensation (Thorpe reaction) generates heat, which triggers the nitro group's explosive decomposition.
PART 2: TECHNICAL DEEP DIVE (The "Why")
To troubleshoot effectively, you must understand the electronic forces destabilizing this molecule.
1. The "Push-Pull" Instability
The 4-nitro group is a strong electron-withdrawing group (EWG), while the 3-methoxy group provides some donation but also steric bulk. Crucially, the nitro group acidifies the benzylic protons (the
-
Result: The
of the benzylic position is significantly lowered. Even weak bases (carbonate, amines) can deprotonate this position, forming a carbanion.
2. The Polymerization Trap Once formed, the benzylic carbanion attacks the nitrile group of a neighboring molecule. This is the Thorpe Reaction .
-
Thermodynamics: This reaction is exothermic.[1]
-
Kinetics: In a bulk reactor (scale-up), this heat cannot escape. The rising temperature then activates the nitro group, leading to catastrophic vessel failure.
PART 3: VISUALIZATION OF HAZARDS
Diagram 1: The Thermal Runaway Cascade
This pathway illustrates why "black tar" formation is a precursor to explosion.
Caption: Figure 1.[2][3] The self-accelerating decomposition cycle initiated by base-catalyzed condensation.
PART 4: HANDLING & OPTIMIZATION PROTOCOLS
A. Storage & Pre-Experiment Checklist
| Parameter | Specification | Reason |
| Storage Temp | 2–8°C (Recommended) | Prevents slow solid-state decomposition. |
| Light Sensitivity | Amber Vials | Nitro compounds can be photolabile; protects against radical formation. |
| Purity Check | HPLC >98% | Impurities (especially acids/bases from synthesis) lower the decomposition onset temperature ( |
| DSC Screening | Required for >50g | Run a Differential Scanning Calorimetry (DSC) scan to find the exact |
B. Reaction Safety (The "During" Phase)
Scenario: You are using this compound as an intermediate (e.g., alkylation or reduction).
-
Solvent Selection:
-
Safe: Dichloromethane (DCM), Toluene, THF (anhydrous).
-
High Risk: DMSO, DMF, DMAc. Why? Polar aprotic solvents enhance the basicity of added bases, accelerating the runaway decomposition described in Figure 1.
-
-
Quenching Protocol (The "Safe Stop"):
-
Never quench a reaction containing this nitrile into a basic aqueous solution.
-
Correct Method: Quench into dilute acidic water (e.g., 1M HCl) or saturated Ammonium Chloride (
). This keeps the benzylic position protonated and stable.
-
Diagram 2: Safe Handling Decision Tree
Caption: Figure 2. Operational decision tree to prevent thermal hazards during scale-up and purification.
PART 5: TROUBLESHOOTING FAQs
Q1: My reaction mixture turned from yellow to dark black/tarry. What happened?
-
Diagnosis: You likely triggered the base-catalyzed polymerization (Thorpe reaction).
-
Cause: Excess base, high temperature (>50°C), or use of a polar aprotic solvent (DMSO) which "supercharged" the base.
-
Solution: The black tar is intractable. Discard safely as hazardous waste. For the next run, keep Temperature < 20°C during base addition and switch to a less polar solvent if possible.
Q2: Can I distill this compound to purify it?
-
Answer: NO.
-
Reason: Nitrobenzyl nitriles have high boiling points. To distill them, you would need pot temperatures that likely exceed their decomposition onset (
). Distillation residues are notorious for exploding. -
Alternative: Recrystallize from Ethanol/Heptane or use Column Chromatography.
Q3: Is it safe to reduce the nitrile to an amine using
-
Guidance: Proceed with extreme caution.
-
Risk:
is a strong base as well as a reducing agent. It can deprotonate the benzylic position before reduction occurs. -
Protocol: Add the nitrile solution slowly to the hydride suspension at 0°C. Do not reverse addition. Consider using Borane-THF (
) as a milder alternative that is less likely to deprotonate the alpha-carbon.
Q4: I see a new impurity growing during storage. What is it?
-
Diagnosis: Likely the amide (hydrolysis product) or a dimer.
-
Cause: Moisture ingress. The nitrile hydrolyzes to the amide slowly if water is present.
-
Fix: Store under Argon/Nitrogen in a desiccator.
References
-
Sigma-Aldrich. Safety Data Sheet: 2-(3-methoxy-4-nitrophenyl)acetonitrile. Retrieved from (Note: Search CAS 104103-16-4 for specific batch data).
-
Cardillo, P., & Gigli, S. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data. Link (Provides read-across data for nitrobenzyl thermal instability).
-
PubChem. Compound Summary: (3-Methoxy-4-nitrophenyl)acetonitrile. National Library of Medicine. Link
- Bretherick's Handbook of Reactive Chemical Hazards.Nitroaromatic-Alkali Hazards.
Sources
- 1. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 2. 2,3,4-Trimethoxyphenylacetonitrile | C11H13NO3 | CID 144317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Mass Spectrometry Guide: Characterizing 2-(3-Methoxy-4-nitrophenyl)acetonitrile
Executive Summary & Strategic Context
In the synthesis of isoquinoline derivatives and kinase inhibitors, 2-(3-Methoxy-4-nitrophenyl)acetonitrile (MW: 192.05 Da) serves as a critical "pivot" intermediate. Its structural duality—containing both an electron-withdrawing nitro group and a polar nitrile moiety—presents a unique analytical challenge.
This guide moves beyond simple spectral listing. It objectively compares the two dominant characterization workflows: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) . While GC-EI-MS provides the definitive structural fingerprint required for purity assessment, LC-ESI-MS/MS offers the sensitivity necessary for trace impurity profiling and pharmacokinetic (PK) studies.
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS
The choice of ionization technique fundamentally alters the observed fragmentation physics. The table below summarizes the performance metrics for this specific nitro-nitrile compound.
Table 1: Performance Matrix
| Feature | GC-EI-MS (Hard Ionization) | LC-ESI-MS/MS (Soft Ionization) |
| Primary Ion Species | Radical Cation ( | Protonated Molecule |
| Dominant Physics | High-energy (70 eV) bond homolysis | Low-energy collision-induced dissociation (CID) |
| Structural Insight | High: Rich fragmentation (fingerprint) | Medium: Precursor/Product ion relationships |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Key Artifacts | Thermal degradation of nitro group | Reduction of nitrile to amine ( |
| Best Application | Raw material purity, synthesis validation | Trace metabolite ID, reaction monitoring |
Deep Dive: Fragmentation Mechanisms
Understanding the causality of fragmentation allows you to distinguish your target from structural isomers (e.g., 2-methoxy-4-nitro isomers).
Electron Ionization (EI) Pathway (70 eV)
In EI, the molecular ion (
-
Primary Loss (Nitro Group): The most characteristic feature of nitroaromatics is the sequential loss of
(m/z 30) and (m/z 28), or the direct loss of (m/z 46). -
Secondary Loss (Nitrile/Methoxy):
-
The methoxy group often loses a methyl radical (
, 15 Da) to form a quinoid-like cation. -
The acetonitrile tail can lose
(27 Da), though this is often secondary to the nitro fragmentation.
-
Electrospray Ionization (ESI) Pathway (CID)
In positive mode ESI (
-
Diagnostic Transition:
(Loss of + rearrangement). -
Nitrile Artifacts: Be aware that in protic solvents, the nitrile group can undergo on-column hydrolysis or reduction, leading to artifact peaks at
(amide) or (amine adduct).
Visualizing the Fragmentation Tree
The following diagram maps the logical flow of fragmentation, distinguishing between the radical-driven pathways of EI and the collision-driven pathways of ESI.
Figure 1: Comparative fragmentation trees for 2-(3-Methoxy-4-nitrophenyl)acetonitrile under EI and ESI conditions. Note the distinct mass shifts due to protonation in ESI.
Validated Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: Structural Confirmation via GC-MS
Best for: Purity analysis of synthesized powder.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Avoid methanol if transesterification is a concern, though unlikely without acid catalyst.
-
Inlet Conditions: Split mode (20:1) at 250°C. Note: High inlet temperatures (>280°C) may induce thermal degradation of the nitro group.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Ramp:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV. Scan range m/z 40–300.
-
Validation Check: The ratio of m/z 192 (Parent) to m/z 146 (Base Peak candidate) should remain constant across the peak width.
Protocol B: Trace Detection via LC-MS/MS
Best for: Biological matrices or reaction mother liquor.
-
Mobile Phases:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode. Source Temp: 350°C.
-
MRM Transitions (Quantification):
-
Quantifier: 193.1
147.1 (Collision Energy: ~15-20 eV). -
Qualifier: 193.1
163.1 (Collision Energy: ~10-15 eV).
-
-
Validation Check: Monitor for "in-source" reduction. If you see a peak at m/z 163 in the MS1 scan (without fragmentation), your source voltage is too high, causing fragmentation before the quad.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Nitroaromatic Compounds. NIST Standard Reference Database.
-
Holčapek, M., et al. (2010). "Analysis of nitroaromatic explosives and their metabolites by electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
BenchChem. Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
-
Wang, T., et al. (2004). "Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry.
Comprehensive Characterization Guide: 2-(3-Methoxy-4-nitrophenyl)acetonitrile in Drug Synthesis
Topic: Elemental Analysis & Characterization Guide: 2-(3-Methoxy-4-nitrophenyl)acetonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate synthesis, 2-(3-Methoxy-4-nitrophenyl)acetonitrile (CAS: 104103-16-4 ) serves as a critical scaffold. It is a gateway molecule for constructing isoquinoline alkaloids, indole derivatives, and specific kinase inhibitors (e.g., p38 MAP kinase pathways).
This guide moves beyond basic property listing. We objectively compare the elemental characterization profiles of this compound derived from different synthetic routes, providing you with the data needed to validate purity, identify specific impurities, and optimize your upstream process.
Identity & Theoretical Elemental Benchmarks
Before analyzing experimental data, one must establish the "Golden Standard." For a compound with the molecular formula
Table 1: Theoretical vs. Acceptable Elemental Composition
| Element | Theoretical Mass % | Acceptable Tolerance ( | Common Deviation Indicator |
| Carbon (C) | 56.25% | 55.85% – 56.65% | Low: Moisture/Solvent retention. High: Residual solvent (e.g., Toluene). |
| Hydrogen (H) | 4.20% | 3.80% – 4.60% | High: Water or aliphatic impurities. |
| Nitrogen (N) | 14.58% | 14.18% – 14.98% | High: Residual Cyanide or TosMIC. Low: Hydrolysis to acid. |
| Oxygen (O) | 24.98% | Calculated by difference | High: Oxidation or Hydrolysis (Amide/Acid formation). |
Expert Insight: In my experience, the Nitrogen value is your "Canary in the Coal Mine." A Nitrogen content
often signals trapped inorganic cyanide (from Method A) or unreacted TosMIC (from Method B), both of which are catalytic poisons in subsequent hydrogenation steps.
Comparative Analysis: Synthesis Routes & Impurity Profiles
The elemental signature of your product is heavily dictated by the synthesis method employed. Below, we compare the two dominant industrial routes and their resulting impurity fingerprints.
Method A: Classical Cyanation (Nucleophilic Substitution)
-
Precursor: 3-Methoxy-4-nitrobenzyl chloride (or bromide).
-
Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Mechanism:
displacement of the halide.
Method B: Van Leusen Reductive Nitrilation
-
Precursor: 3-Methoxy-4-nitrobenzaldehyde.
-
Mechanism: Reductive cyanation involving a base-mediated addition and elimination.
Table 2: Performance & Impurity Comparison
| Feature | Method A (Cyanide Displacement) | Method B (TosMIC / Van Leusen) |
| Yield Potential | High (85-95%) | Moderate (60-80%) |
| Primary Impurity | Hydrolysis Product: (3-Methoxy-4-nitrophenyl)acetic acid. | Oxazole Byproducts: 4-alkoxy-2-oxazolines (if alcohol solvent used). |
| Elemental Shift | Low N / High O: Indicates hydrolysis to carboxylic acid. | High S: Trace sulfur indicates residual Tosyl group/TosMIC. |
| Safety Profile | Critical Risk: Generates HCN gas if acidified. | Moderate Risk: TosMIC is expensive but safer than bulk NaCN. |
| Best For | Large-scale, cost-sensitive production. | Lab-scale, avoiding toxic cyanide handling. |
Visualizing the Validation Logic
To assist in troubleshooting your elemental analysis data, use the following logic flow.
Figure 1: Decision tree for interpreting CHN data of 2-(3-Methoxy-4-nitrophenyl)acetonitrile.
Detailed Experimental Protocol: Purity Validation
As a self-validating system, this protocol ensures that the material is suitable for sensitive downstream applications (e.g., hydrogenation to the amine).
Step 1: Sample Preparation
-
Drying: Dry the crude solid in a vacuum oven at 40°C for 4 hours. Rationale: Nitriles are hygroscopic; moisture distorts the %C reading significantly.
-
Homogenization: Grind the sample to a fine powder using an agate mortar. Large crystals can trap solvent inclusions, leading to "High C" false positives.
Step 2: HPLC Purity Check (Pre-Elemental)
Before spending resources on CHN analysis, confirm chromatographic purity
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Nitrile/Amide bonds).
-
Target: Look for the hydrolysis peak (Acid) which typically elutes earlier than the nitrile.
Step 3: Elemental Analysis (CHN)
-
Instrument: Combustion Analyzer (e.g., Elementar vario EL cube).
-
Combustion Temp: 1150°C (Ensure complete combustion of the nitro group).
-
Standard: Acetanilide (Calibration).
-
Acceptance Criteria: Results must fall within
of theoretical values (Table 1).
Synthesis Workflow Visualization
Understanding where the sample comes from helps predict its behavior.
Figure 2: Primary synthetic pathways yielding the target intermediate.
References
-
Organic Syntheses . (1955). p-Methoxyphenylacetonitrile Synthesis (Analogous Procedure). Coll. Vol. 3, p. 557. Retrieved from [Link]
-
Van Leusen, A. M., et al. (1977).[2][3] Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
